molecular formula C5H7N5O B6167090 6-hydrazinylpyrimidine-4-carboxamide CAS No. 2283190-21-4

6-hydrazinylpyrimidine-4-carboxamide

Cat. No.: B6167090
CAS No.: 2283190-21-4
M. Wt: 153.1
InChI Key:
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Description

6-hydrazinylpyrimidine-4-carboxamide, also known as pyrimidinyl hydrazine, is a chemical compound with the molecular formula C5H7N5O and a molecular weight of 153.1 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydrazinylpyrimidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with hydrazine. One common method includes the condensation of 4,6-dichloropyrimidine with hydrazine hydrate under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by hydrazine groups, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-hydrazinylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where hydrazine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

6-hydrazinylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hydrazinylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-dichloropyrimidine: A precursor in the synthesis of 6-hydrazinylpyrimidine-4-carboxamide.

    Pyrimidine oxides: Oxidized derivatives of pyrimidine.

    Substituted pyrimidines: Compounds where the hydrazine group is replaced by other functional groups.

Uniqueness

This compound is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2283190-21-4

Molecular Formula

C5H7N5O

Molecular Weight

153.1

Purity

0

Origin of Product

United States

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